4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a 1,2,3,4-tetrahydropyrimidine core with a 2-sulfanylidene (thioxo) group at position 2 and a carboxamide moiety at position 3. The substituents include a 3,4-dimethoxyphenyl group at position 4 and an N-(2,5-dimethylphenyl) group on the carboxamide (Figure 1).
Synthetic routes for analogous compounds involve condensation of substituted aryl aldehydes, thiourea, and β-keto esters or amides under acidic conditions .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-7-13(2)16(10-12)24-21(26)19-14(3)23-22(29)25-20(19)15-8-9-17(27-4)18(11-15)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLBIUVYYRTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step often involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the tetrahydropyrimidine ring.
Amidation: The final step involves the amidation of the carboxylic acid group with an appropriate amine to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or the reduction of the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Key Substituent Variations in Analogous Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to 4-methylphenyl () or 2-chlorophenyl () . This may enhance resonance stabilization and polar interactions in biological systems.
Carboxamide vs. Ester Functionalization :
- The N-(2,5-dimethylphenyl) carboxamide group in the target compound offers hydrogen-bonding capabilities, unlike the ethyl ester in . This modification could enhance binding affinity to proteins or enzymes .
Amino Group Addition: The 6-amino substituent in introduces an additional hydrogen-bond donor, increasing solubility (pKa ~10.86) . The target compound lacks this group, which may reduce aqueous solubility but improve metabolic stability.
Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison (Based on Substituent Trends)
Notes:
- The 3,4-dimethoxy groups in the target compound likely reduce LogP compared to halogenated analogs but increase it relative to the 6-amino derivative .
- The absence of a polar amino group (cf. ) may limit solubility in aqueous media, necessitating formulation aids .
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidines and has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The process begins with the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylamine to form an intermediate Schiff base.
- Cyclization : The Schiff base undergoes cyclization in the presence of a catalyst to form the tetrahydropyrimidine ring.
- Amidation : Finally, the carboxylic acid group is amidated with an appropriate amine to yield the target compound.
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Binding : The compound may bind to cell surface receptors, triggering intracellular signaling cascades that influence cellular functions.
- DNA Intercalation : Intercalation into DNA could affect gene expression and cellular proliferation.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound show significant anticancer properties against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma).
- IC50 Values : Many derivatives displayed IC50 values ranging from 2.0 to 20.0 µM, indicating potent activity against these cancer types .
Antimicrobial and Antifungal Properties
The compound has also been evaluated for its antimicrobial and antifungal activities. Preliminary results suggest that it exhibits inhibitory effects against various microbial strains, although specific data on efficacy and mechanisms remain under investigation .
Case Studies
Several studies have highlighted the potential of this compound in medicinal chemistry:
-
Study on Anticancer Activity :
- Researchers synthesized a series of analogues based on this compound and assessed their cytotoxicity.
- Findings indicated that certain derivatives were non-toxic to normal human cells while exhibiting potent anticancer properties against tumor cell lines.
- Mechanistic Insights :
Data Summary
Q & A
Q. What are the established synthetic routes for 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and what key intermediates are involved?
The compound can be synthesized via tandem reactions, including the Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, structurally similar tetrahydropyrimidine derivatives were prepared using a three-step cascade: (i) Knoevenagel condensation between an aldehyde and β-ketoester, (ii) Michael addition of a thiourea derivative, and (iii) intramolecular cyclization to form the tetrahydropyrimidine core . Critical intermediates include β-ketoesters and thiourea derivatives bearing aryl substituents.
Q. How can the molecular structure and conformation of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation. For example, related sulfanylidene-tetrahydropyrimidines were analyzed using SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) to resolve bond lengths, angles, and dihedral angles . Key parameters include the planarity of the pyrimidine ring and the orientation of substituents like the 3,4-dimethoxyphenyl group .
Advanced Research Questions
Q. How does regioselectivity manifest during alkylation or functionalization of the sulfanylidene group in this compound?
Alkylation of the sulfanylidene group (C=S) proceeds regioselectively at the sulfur atom due to its nucleophilic character. For instance, in analogous compounds, allylation or benzylation occurred exclusively at the sulfur, forming stable thioether derivatives without competing N-alkylation . Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃) are critical for optimizing yield and purity.
Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?
Challenges include anisotropic displacement of light atoms (e.g., hydrogen) and resolving disorder in flexible substituents (e.g., methoxy groups). Using high-resolution data (θ > 25°) and restraints for anisotropic thermal parameters in SHELXL improves refinement accuracy . For disordered regions, PART instructions and geometric constraints (e.g., AFIX) help model plausible conformations .
Q. How can computational methods predict the biological activity of this compound, and what validation is required?
Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) can assess binding affinity to targets like EGFR or carbonic anhydrase IX. For example, pyrimidine derivatives with sulfanylidene groups showed strong interactions with EGFR’s ATP-binding pocket in silico . Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) and cellular viability tests (e.g., MTT assays) are essential to confirm computational predictions .
Q. How should researchers resolve contradictions in reported crystallographic data for similar tetrahydropyrimidine derivatives?
Discrepancies in bond angles or dihedral angles may arise from differences in crystallization conditions (e.g., solvent, temperature) or refinement protocols. For example, dihedral angles between the pyrimidine ring and aryl substituents varied by ±5° across studies due to packing effects . Cross-validation using multiple software tools (e.g., WinGX for visualization, PLATON for validation) and deposition in databases (e.g., CCDC) ensures reproducibility .
Methodological Considerations
- Synthesis Optimization : Use polar aprotic solvents (e.g., DMSO) for Knoevenagel-Michael cascades to enhance reaction rates .
- Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) yields diffraction-quality crystals .
- Data Analysis : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π, S⋯S contacts) influencing packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
